molecular formula C11H11ClN2O3S B2982735 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 1017498-05-3

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene

Cat. No.: B2982735
CAS No.: 1017498-05-3
M. Wt: 286.73
InChI Key: SIRNAUZVUZIGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonyl group attached to a 3-methylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, 4-chloro-1-methoxybenzene, can be synthesized through the chlorination of anisole.

    Sulfonylation: The benzene derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Attachment of the Pyrazole Moiety: The final step involves the reaction of the sulfonylated benzene derivative with 3-methylpyrazole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzene derivatives with reduced sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole moiety suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methoxy-2-(methylsulfonyl)benzene: Lacks the pyrazole moiety, making it less versatile in biological applications.

    4-Chloro-1-methoxy-2-(phenylsulfonyl)benzene: Contains a phenyl group instead of a pyrazole, which may alter its chemical reactivity and biological activity.

    4-Chloro-1-methoxy-2-(trifluoromethylsulfonyl)benzene: The trifluoromethyl group can significantly change the compound’s electronic properties and reactivity.

Uniqueness

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is unique due to the presence of the 3-methylpyrazole moiety, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRNAUZVUZIGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.